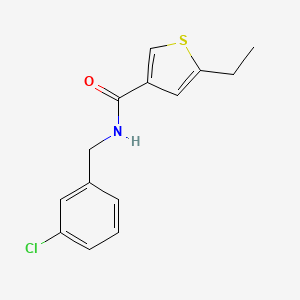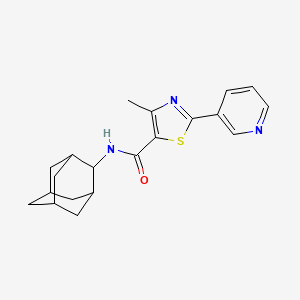
methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate
Descripción general
Descripción
Methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate, also known as METC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiazole carbamates and has been studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate is not fully understood. However, it is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate may increase the levels of acetylcholine in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the levels of antioxidants, such as glutathione peroxidase and superoxide dismutase. In addition, it has been shown to increase the levels of neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate in lab experiments is its low toxicity. It has been shown to have a relatively low toxicity profile, making it a safe compound to use in research. However, one of the limitations of using methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate. One area of interest is its potential use as an anticonvulsant. It has been shown to possess anticonvulsant properties in animal models, and further research is needed to explore its potential use in humans. Another area of interest is its potential use as an anti-inflammatory agent. It has been shown to decrease the levels of pro-inflammatory cytokines, and further research is needed to explore its potential use in inflammatory diseases. Finally, its potential use as a pesticide and insecticide also warrants further investigation.
Aplicaciones Científicas De Investigación
Methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate has been extensively studied for its potential applications in the field of pharmacology. It has been shown to possess anticonvulsant, antitumor, and anti-inflammatory properties. In addition, it has been studied for its potential use as a pesticide and insecticide.
Propiedades
IUPAC Name |
methyl N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-10-11(9-7-5-4-6-8-9)14-12(18-10)15-13(16)17-2/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKCVQFNXYVZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (5-ethyl-4-phenyl-1,3-thiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B4779423.png)
![1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4779425.png)
![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4779431.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4779439.png)
![2,3,4,5,6-pentafluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4779442.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B4779451.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4779458.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B4779459.png)


![N-(2,3-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4779487.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4779496.png)
![2-[3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4779510.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B4779516.png)